molecular formula C21H21N5OS B14927382 1-ethyl-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927382
M. Wt: 391.5 g/mol
InChI Key: IOYQORBATKDDME-UHFFFAOYSA-N
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Description

1-ETHYL-3,6-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with various functional groups including an ethyl group, two methyl groups, a phenylthiazole moiety, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3,6-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesisCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3,6-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 1-ETHYL-3,6-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-3,6-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

1-ethyl-3,6-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N5OS/c1-4-26-19-18(14(3)25-26)17(10-13(2)23-19)20(27)22-11-16-12-28-21(24-16)15-8-6-5-7-9-15/h5-10,12H,4,11H2,1-3H3,(H,22,27)

InChI Key

IOYQORBATKDDME-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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